Methyl bicyclo[3.1.0]hexane-3-carboxylate
CAS No.: 90199-01-2
Cat. No.: VC3256017
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
![Methyl bicyclo[3.1.0]hexane-3-carboxylate - 90199-01-2](/images/structure/VC3256017.png)
Specification
CAS No. | 90199-01-2 |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | methyl bicyclo[3.1.0]hexane-3-carboxylate |
Standard InChI | InChI=1S/C8H12O2/c1-10-8(9)7-3-5-2-6(5)4-7/h5-7H,2-4H2,1H3 |
Standard InChI Key | MEXIJUAEDOEREY-UHFFFAOYSA-N |
SMILES | COC(=O)C1CC2CC2C1 |
Canonical SMILES | COC(=O)C1CC2CC2C1 |
Introduction
Methyl bicyclo[3.1.0]hexane-3-carboxylate is a bicyclic organic compound featuring a unique arrangement of carbon atoms, which contributes to its rigid structure and distinct chemical properties. This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in various therapeutic contexts.
Synthesis and Preparation
The synthesis of bicyclo[3.1.0]hexane derivatives often involves complex organic reactions. For instance, a (3 + 2) annulation of cyclopropenes with aminocyclopropanes can be used to synthesize bicyclo[3.1.0]hexanes with high diastereoselectivity . This method provides efficient access to valuable bicyclic scaffolds, which are crucial in medicinal chemistry.
Applications in Medicinal Chemistry
Methyl bicyclo[3.1.0]hexane-3-carboxylate and related compounds have been studied for their potential therapeutic applications. For example, bicyclo[3.1.0]hexane-based nucleosides have been evaluated for their affinity to adenosine receptors, which are targets for treating inflammation and cancer . Additionally, bicyclo[3.1.0]hexane derivatives have been explored as modulators of metabotropic glutamate receptors, which are useful in treating psychiatric and neurological disorders .
Comparison of Related Compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl bicyclo[3.1.0]hexane-3-carboxylate | Bicyclo[3.1.0]hexane core with carboxylate ester | Potential in medicinal chemistry due to its rigid structure |
2-Oxabicyclo[3.1.0]hexane | Contains an oxygen atom in the bridge | Exhibits different reactivity patterns |
3-Azabicyclo[3.1.0]hexane | Incorporates a nitrogen atom | Potentially offers different biological activities |
Bicyclo[3.2.0]heptane | Has one additional carbon bridge | Different steric and electronic properties |
Research Findings and Interaction Studies
Interaction studies involving methyl bicyclo[3.1.0]hexane-3-carboxylate focus on understanding its reactivity and potential biological interactions. These studies provide insights into how structural modifications can influence binding affinities to specific receptors and enzymes, enhancing efficacy in therapeutic contexts.
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